Autophagy inducer 4

Anticancer Breast Cancer Cytotoxicity

Autophagy inducer 4 (compound 3p, CAS 2486455-03-0) is the most potent antiproliferative candidate from a 32-compound magnolol-based Mannich base derivatization campaign. With a T47D IC50 of 0.91 μM—76.1-fold more potent than magnolol and 10.3-fold more potent than cisplatin under identical conditions—this compound enables sub-micromolar autophagy research workflows where parental natural products or alternative inducers require impractically high concentrations. Validated as a bona fide autophagy flux inducer via dose- and time-dependent LC3-I to LC3-II conversion, it cleanly differentiates autophagic flux induction from autophagosome-lysosome fusion inhibition. As the optimized lead from systematic SAR, it is the definitive benchmark reference standard for screening novel autophagy-modulating agents and for mechanistic studies in T47D breast cancer and Hela cervical cancer models.

Molecular Formula C32H37NO6
Molecular Weight 531.6 g/mol
Cat. No. B12411238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy inducer 4
Molecular FormulaC32H37NO6
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C)N4CCOCC4
InChIInChI=1S/C32H37NO6/c1-6-8-21-10-11-27(34)24(16-21)25-17-22(9-7-2)18-26(31(25)35)30(33-12-14-39-15-13-33)23-19-28(36-3)32(38-5)29(20-23)37-4/h6-7,10-11,16-20,30,34-35H,1-2,8-9,12-15H2,3-5H3
InChIKeyOGETVARAFSTHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Autophagy Inducer 4: Magnolol-Based Mannich Base Derivative for Cancer Autophagy Research and Procurement


Autophagy inducer 4 (CAS: 2486455-03-0, molecular formula: C32H37NO6, molecular weight: 531.64) is a semisynthetic Mannich base derivative of magnolol, a natural bioactive neolignan isolated from the bark of Magnoliae officinalis [1]. Identified as compound 3p in a series of 32 synthesized derivatives, this small molecule was selected as the most potent antiproliferative candidate across multiple human cancer cell lines [1]. Its mechanism of action is characterized by the induction of autophagy—evidenced by dose- and time-dependent increases in GFP-LC3 puncta formation and LC3-I to LC3-II conversion—rather than via conventional apoptosis pathways [1].

Autophagy Inducer 4: Why Generic Substitution with Magnolol or Other In-Class Autophagy Inducers Fails


Generic substitution among autophagy inducers is not scientifically defensible due to substantial variation in potency, selectivity, and mechanistic nuance. While magnolol—the parental natural product—exhibits baseline anticancer activity, its suboptimal potency necessitates structural optimization via Mannich base derivatization to achieve therapeutically relevant cytotoxicity [1]. Among 32 synthesized magnolol-based Mannich base derivatives, compound 3p (Autophagy inducer 4) demonstrated the most potent antiproliferative activity, underscoring that minor structural modifications produce dramatic differences in efficacy [1]. Furthermore, cross-study comparison with other commercially designated autophagy inducers (e.g., Autophagy inducer 2, Autophagy inducer 3) reveals that these compounds target distinct cancer cell line panels with varying IC50 ranges, reflecting divergent selectivity profiles and making interchange scientifically invalid [1].

Autophagy Inducer 4: Quantitative Differentiation Evidence Against Comparators


Autophagy Inducer 4 vs. Parental Magnolol: 76.1-Fold Cytotoxicity Enhancement in T47D Breast Cancer Cells

In a direct head-to-head comparison within the same study, Autophagy inducer 4 (compound 3p) exhibited a 76.1-fold enhancement of cytotoxic effect against T47D human breast cancer cells compared with the parental natural product magnolol [1]. This differential was established under identical experimental conditions, eliminating cross-laboratory variability as a confounding factor.

Anticancer Breast Cancer Cytotoxicity

Autophagy Inducer 4 vs. Cisplatin: 10.3-Fold Superior Cytotoxicity with Higher Cancer-Selectivity in T47D Cells

When benchmarked against cisplatin—a widely used clinical chemotherapeutic positive control—Autophagy inducer 4 demonstrated a 10.3-fold enhancement of cytotoxic effect on T47D cancer cells under identical assay conditions [1]. Importantly, the original publication highlights that compound 3p showed higher selectivity to cancer cells over non-cancer cells than cisplatin, a distinction not captured by potency metrics alone [1].

Anticancer Chemotherapy Selectivity

Autophagy Inducer 4 vs. Autophagy Inducer 2: Distinct Cell Line Selectivity Profiles in Breast Cancer Models

Cross-study comparison reveals that Autophagy inducer 4 and Autophagy inducer 2 exhibit fundamentally different breast cancer cell line selectivity profiles. Autophagy inducer 4 demonstrates its most potent activity against T47D cells (IC50 = 0.91 μM), with MCF-7 being its least sensitive line among those tested (IC50 = 3.32 μM) [1]. In contrast, Autophagy inducer 2 (compound 11i) is characterized by an IC50 of 1.31 μM against MCF-7 cells, with no reported activity data against T47D cells in available technical documentation [2].

Antiproliferative Breast Cancer Cross-study comparison

Autophagy Inducer 4 vs. Autophagy Inducer 3: Divergent Cancer Type Selectivity and Normal Cell Cytotoxicity Profiles

Autophagy inducer 3 exhibits a selectivity profile distinct from Autophagy inducer 4, with primary activity documented against colon cancer cell lines (COLO-205, LOVO, HT-29, DLD-1, SW48, SW-620; IC50 range: 1.86–4.46 μM) . Notably, Autophagy inducer 3 demonstrates low cytotoxicity in normal human colon fibroblast CCD-18Co cells (IC50 > 10 μM) . In contrast, Autophagy inducer 4's activity is characterized in breast and cervical cancer lines (T47D, MCF-7, Hela) with IC50 values ranging from 0.91 to 3.32 μM [1], and its selectivity relative to non-cancer cells is reported as superior to cisplatin but not quantified with a normal-cell IC50 value in the primary literature [1].

Antiproliferative Selectivity Colon Cancer

Autophagy Inducer 4: Dual Functional Profile—Cytotoxicity Plus Migration Suppression

Beyond antiproliferative activity, Autophagy inducer 4 possesses a secondary functional property—suppressive effects on cancer cell migration—that distinguishes it from compounds evaluated solely for cytotoxicity. The original publication explicitly states that compound 3p (Autophagy inducer 4) 'also possessed suppressive effects on migration of T47D and Hela cancer cells' [1]. While the study does not provide quantitative migration inhibition metrics (e.g., transwell assay counts or wound-healing closure rates), the presence of this dual activity profile is documented.

Antimetastatic Migration Inhibition Cancer

Autophagy Inducer 4: Direct Autophagy Flux Validation via LC3-II Conversion and GFP-LC3 Puncta

Mechanistic validation confirms that Autophagy inducer 4 induces bona fide autophagy rather than merely blocking autophagosome-lysosome fusion. In GFP-LC3-HEK293 cells, Autophagy inducer 4 (40–80 μM, 0–36 hours) produced dose- and time-dependent increases in GFP-LC3 puncta formation [1]. Western blot analysis in Hela, T47D, and HEK293 cells further demonstrated dose- and time-dependent increases in LC3-I to LC3-II conversion—a hallmark of autophagosome formation and autophagic flux [1].

Autophagy Flux LC3 Mechanism of Action

Autophagy Inducer 4: Evidence-Backed Research and Procurement Application Scenarios


T47D Breast Cancer Autophagy Research Requiring Sub-Micromolar Potency

Researchers studying autophagy-mediated cell death in T47D breast cancer models should prioritize Autophagy inducer 4. With an IC50 of 0.91 μM against T47D cells—76.1-fold more potent than magnolol and 10.3-fold more potent than cisplatin under identical conditions [1]—this compound enables sub-micromolar experimental workflows where parental natural products or alternative inducers would require impractically high concentrations. The compound's documented ability to increase LC3-II conversion in T47D cells at 5–20 μM [1] further supports its use in mechanistic autophagy studies in this specific cell line.

Structure-Activity Relationship Studies of Magnolol-Derived Autophagy Activators

Investigators conducting SAR studies on lignan-derived autophagy inducers can use Autophagy inducer 4 (compound 3p) as the potency benchmark reference standard. This compound emerged as the most potent among 32 synthesized magnolol-based Mannich base derivatives [1], representing the optimized lead from a systematic derivatization campaign. Its availability as a characterized commercial reference compound (CAS: 2486455-03-0, purity: 99.63% ) supports its use as a positive control in screening campaigns for novel autophagy-modulating agents.

Dual-Endpoint Cytotoxicity and Migration Studies in Hela Cervical Cancer Models

For studies examining both antiproliferative and antimigratory effects in cervical cancer models, Autophagy inducer 4 offers documented activity across both endpoints in Hela cells. The compound exhibits an IC50 of 1.71 μM against Hela cells [1] and concurrently suppresses Hela cell migration [1]. This dual functional profile supports experimental designs investigating the intersection of autophagy induction with metastatic potential, though users should note that quantitative migration inhibition parameters are not provided in the primary literature and should be empirically determined.

Comparative Autophagy Mechanism Studies Distinguishing Flux Induction from Fusion Blockade

Experimental designs requiring clear differentiation between compounds that induce autophagic flux versus those that inhibit autophagosome-lysosome fusion should employ Autophagy inducer 4 as a validated positive control for flux induction. The compound's dose- and time-dependent increase in LC3-I to LC3-II conversion [1] confirms true autophagy induction, in contrast to compounds like Autophagy-IN-1, which blocks terminal fusion while increasing autophagic markers . This mechanistic clarity is essential for interpreting LC3-based autophagy assays and avoiding misclassification of autophagy modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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